molecular formula C8H4F3IN2 B6315597 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1233690-80-6

3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B6315597
CAS No.: 1233690-80-6
M. Wt: 312.03 g/mol
InChI Key: YPZNIUMZMYZFLU-UHFFFAOYSA-N
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Description

3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1233690-80-6) is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a nitrogen-containing heterocycle with significant pharmacological relevance. The compound features an iodine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 (Figure 1). Its molecular formula is C₈H₄F₃IN₂, with a molecular weight of 312.03 g/mol. It is typically a pale-yellow solid with ≥98.0% HPLC purity and requires storage at 2–8°C to maintain stability .

The imidazo[1,2-a]pyridine core is known for diverse bioactivities, including antimicrobial, antitumor, and central nervous system modulation . Electrophilic substitution at position 3 is favored in this scaffold, making iodination at this position chemically intuitive . The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for drug design .

Properties

IUPAC Name

3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZNIUMZMYZFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

The first step synthesizes the imidazo[1,2-a]pyridine core via reaction between 2-amino-5-trifluoromethylpyridine and bromoacetaldehyde diethyl acetal. Key conditions include:

  • Reagents : Bromoacetaldehyde diethyl acetal, HCl (1 M), ethanol.

  • Procedure :

    • Bromoacetaldehyde diethyl acetal undergoes acid hydrolysis in HCl/ethanol to generate bromoacetaldehyde.

    • The intermediate reacts with 2-amino-5-trifluoromethylpyridine under neutral pH (adjusted with NaHCO₃) at room temperature for 6–12 hours.

  • Yield : 75.8–79.4% after silica gel chromatography (mobile phase: petroleum ether/ethyl acetate = 2:1).

This step benefits from readily available starting materials but requires careful pH control to avoid side reactions.

Iodination at the C3 Position

The second step introduces iodine at the C3 position using iodine monochloride (ICl) in acetic acid:

  • Reagents : ICl, acetic acid.

  • Procedure :

    • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine is dissolved in acetic acid.

    • ICl is added dropwise at 0–5°C, followed by stirring at room temperature for 2–4 hours.

  • Workup : The mixture is quenched with Na₂S₂O₃, extracted with ethyl acetate, and purified via chromatography.

  • Yield : 60–70%.

While reliable, this method uses corrosive ICl and generates stoichiometric waste, limiting its green chemistry appeal.

Ultrasound-Assisted Iodination Using Molecular Iodine

A breakthrough method reported by Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Activation (2021) eliminates metal catalysts and harsh reagents.

Reaction Design and Optimization

The one-pot protocol employs:

  • Reagents : Molecular iodine (I₂), tert-butyl hydroperoxide (TBHP), ethanol.

  • Conditions : Ultrasonic irradiation (30–40 kHz), 30 minutes at room temperature.

Key Advantages :

  • Selectivity : Exclusive C3 iodination due to the electron-rich imidazole ring.

  • Substrate Scope : Tolerates electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CF₃, -CN) groups.

  • Yield : 65–95% across 31 substrates (Table 1).

Table 1: Representative Yields for Ultrasound-Assisted Iodination

Substituent on Imidazo[1,2-a]pyridineYield (%)
6-CF₃92
7-Cl88
8-Br78
6-CN65

Mechanistic Insights

The reaction proceeds via radical intermediates:

  • TBHP oxidizes I₂ to iodonium ions (I⁺).

  • Ultrasonic cavitation accelerates the formation of iodonium radicals, enabling electrophilic aromatic substitution at C3.

  • Ethanol acts as a green solvent, enhancing solubility and reducing environmental impact.

Comparative Analysis of Preparation Methods

Table 2: Conventional vs. Ultrasound-Assisted Methods

ParameterConventional MethodUltrasound Method
Reaction Time 8–12 hours (Step 1) + 2–4 hours (Step 2)30 minutes
Yield 60–70% (Iodination)65–95%
Catalyst/Metal NoneNone
Solvent Ethyl acetate, acetic acidEthanol
Environmental Impact Moderate (uses ICl)Low (green solvent)

The ultrasound method outperforms conventional approaches in speed, yield, and sustainability but requires specialized equipment.

Industrial and Laboratory Considerations

  • Scale-Up Potential : The conventional method has been demonstrated at 500 mL scale, whereas the ultrasound technique achieved gram-scale synthesis with 80% yield.

  • Cost Analysis :

    • Bromoacetaldehyde diethyl acetal: ~$7/25g.

    • Molecular iodine: ~$22/100g.

  • Safety : ICl poses corrosion and toxicity risks, necessitating stringent handling protocols .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, sulfonium ylide, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions, often promoted by visible light or other catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent, particularly through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often implicated in tumorigenesis. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, where one compound demonstrated an IC50 value as low as 0.09 μM against HCC827 cells (human non-small cell lung cancer) . This suggests that modifications to the imidazo[1,2-a]pyridine structure can enhance its efficacy as a PI3Kα inhibitor.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
13kHCC8270.09PI3Kα Inhibition
6bA5490.43PI3Kα Inhibition
13kMCF-7Not reportedCell Cycle Arrest

Antibacterial Activity
The antibacterial properties of imidazo[1,2-a]pyridine derivatives have also been explored. A series of compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited potent antimicrobial activity, indicating their potential use in treating bacterial infections . The structural characteristics of imidazo[1,2-a]pyridine contribute to its interaction with bacterial targets.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of halogen substituents like iodine and trifluoromethyl groups can significantly influence the pharmacological properties of these compounds. For example, modifications at the 6-position have been shown to enhance anticancer activity while maintaining selectivity for cancerous cells over normal cells .

Case Studies

Case Study 1: PI3K Inhibition
In a study focusing on the design and synthesis of new derivatives based on imidazo[1,2-a]pyridine, researchers identified a compound with substantial inhibitory action against PI3Kα. The compound induced G2/M phase cell cycle arrest in HCC827 cells and triggered apoptosis through various signaling pathways .

Case Study 2: Antibacterial Efficacy
Another investigation into the antibacterial properties of imidazo[1,2-a]pyridine derivatives revealed that certain compounds effectively inhibited the growth of Mycobacterium species along with other pathogenic bacteria. These findings suggest that further development could lead to new antibiotics derived from this scaffold .

Mechanism of Action

The mechanism of action of 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogues

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Structure : Bromine at position 2, -CF₃ at position 5.
  • Molecular Formula : C₈H₄BrF₃N₂; MW : 265.03 g/mol .
  • Key Differences :
    • Bromine at position 2 instead of iodine at position 3.
    • Lower molecular weight (265.03 vs. 312.03) due to bromine’s smaller atomic mass.
    • Position 2 substitution may reduce electrophilic reactivity compared to position 3 .
3-Iodo-2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Structure : Iodine at position 3, methyl (-CH₃) at position 2, -CF₃ at position 6.
  • Molecular Formula : C₉H₆F₃IN₂; MW : 326.06 g/mol .
  • Key Differences :
    • Additional methyl group at position 2 increases steric hindrance.
    • Higher molecular weight (326.06 vs. 312.03) due to the methyl substituent.
    • Methyl groups can enhance metabolic stability but may reduce solubility .

Functional Group Variations

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : -CF₃ at position 6, carboxylic acid (-COOH) at position 2.
  • Molecular Formula : C₉H₅F₃N₂O₂; MW : 230.15 g/mol .
  • Key Differences: Carboxylic acid improves aqueous solubility but reduces membrane permeability.
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives
  • Structure: Nitro (-NO₂) at position 3, -CF₃ at position 6.
  • Example : Compound 7b (C₂₁H₁₄N₃O₄F₃S) .
  • Key Differences :
    • Nitro group is strongly electron-withdrawing, reducing fluorescence compared to iodine .
    • Nitro derivatives often require reductive activation for pharmacological activity .
Antimicrobial Potency
  • Imidazo[1,2-a]pyridines with -CF₃ and halogens exhibit lower MIC values (1–9 μM) against bacterial strains compared to nitrogen-rich analogues (e.g., imidazo[1,2-c]pyrimidines) .
  • The iodine substituent in the target compound may enhance halogen bonding with biological targets, improving potency .
Cholinesterase Inhibition
  • Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced AChE/BChE inhibitory activity. For example, compound 2j (IC₅₀: 0.44 μM) outperforms methyl-substituted analogues .
  • The iodine in the target compound may further modulate enzyme binding through steric and electronic effects .
MCH1R Antagonism
  • Methyl at position 3 (e.g., compound in ) improves MCH1R affinity (IC₅₀: <10 nM).
  • The target compound’s iodine may mimic methyl’s steric effects but introduce distinct pharmacokinetic profiles .

Biological Activity

3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H5F3N2IC_8H_5F_3N_2I, featuring an imidazole ring fused with a pyridine ring. The presence of iodine and a trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits significant antimicrobial activity against various pathogens. The compound has shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), demonstrating its potential as a therapeutic agent in treating resistant infections.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it inhibits specific enzyme pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine against colon cancer cell lines such as HT-29 and Caco-2. The mechanism of action involves the initiation of apoptosis through the release of cytochrome c from mitochondria and activation of caspases 3 and 8, indicating its role in triggering programmed cell death in cancer cells .

The biological activity of 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound effectively inhibits certain kinases and proteins involved in cancer progression and inflammatory responses. Its trifluoromethyl group enhances binding affinity due to its electronic properties.
  • Apoptotic Pathways : In cancer cells, the compound induces apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent by promoting cell death in malignant cells .

Research Findings

A summary of key findings from recent studies on the biological activity of 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is presented below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against MDR-TB and XDR-TB
AnticancerInduces apoptosis in HT-29 and Caco-2 cells
Anti-inflammatoryInhibits enzyme pathways related to inflammation

Case Studies

Several case studies have explored the application of 3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in medicinal chemistry:

  • Colon Cancer Study : A study demonstrated that treatment with this compound led to significant reductions in cell viability in colon cancer cell lines while sparing normal white blood cells from toxicity. This selectivity highlights its potential for targeted cancer therapy .
  • Tuberculosis Research : In another investigation, the compound showed promise against drug-resistant strains of tuberculosis, suggesting that it could be developed into a novel treatment option for patients with limited therapeutic alternatives.

Q & A

Q. What are the most efficient synthetic routes for 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The compound can be synthesized via NH2_2CN-promoted convergent domino sequences using aryl methyl ketones and 2-aminopyridines. This method integrates methylthiolation at C-3 and iodination at C-6 in a single step, avoiding Kornblum oxidation by using I2_2 and DMSO . Alternatively, Friedel-Crafts acylation with catalytic AlCl3_3 (5 mol%) and acetic anhydride under neat conditions enables selective C-3 functionalization, achieving high yields (70–95%) and scalability for library synthesis .

Q. How can the structure of 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives be confirmed?

  • Methodological Answer : Use multinuclear NMR spectroscopy (e.g., 1^1H, 13^13C, 19^19F) to analyze chemical shifts and coupling constants, particularly focusing on the trifluoromethyl group’s distinct triplet splitting (~70 ppm in 13^13C NMR) . X-ray crystallography is critical for resolving substituent disorder (e.g., trifluoromethyl or methyl groups) and verifying intermolecular interactions like C–H···N or π-stacking .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit GABA receptor modulation (predicted via computational docking), anti-inflammatory activity (validated in vitro TNF-α suppression), and anticancer potential (e.g., kinase inhibition against PI3K or NFκB) . The trifluoromethyl group enhances metabolic stability, while iodine facilitates radiolabeling for imaging studies .

Advanced Research Questions

Q. How can regioselective functionalization at C-3 and C-6 positions be achieved?

  • Methodological Answer : For C-3 functionalization , employ radical-based strategies using photocatalysts (e.g., Ru(bpy)32+_3^{2+}) or metal-free oxidants (e.g., TBHP) to introduce aryl/alkyl groups via Minisci-type reactions . For C-6 iodination , optimize domino sequences with I2_2 under DMSO to prevent over-oxidation, ensuring >90% regioselectivity . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What mechanistic insights explain contradictory yields in Friedel-Crafts vs. domino syntheses?

  • Methodological Answer : Friedel-Crafts acylation relies on AlCl3_3-mediated electrophilic activation, which may fail with electron-deficient substrates due to reduced nucleophilicity at C-3 . In contrast, domino sequences leverage NH2_2CN’s dual role as a nucleophile and base, enabling iodination even in sterically hindered environments . Monitor reaction progress via in situ IR to identify intermediates causing yield discrepancies .

Q. How can computational models predict the bioactivity of 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like GABAA_A receptors, focusing on hydrogen bonds between the iodine atom and Thr262/Asn265 residues . QSAR models incorporating Hammett σ values for substituents (e.g., electron-withdrawing CF3_3) can correlate structural features with IC50_{50} values .

Q. What strategies mitigate steric/electronic conflicts from trifluoromethyl and iodine substituents?

  • Methodological Answer : Solvent tuning (e.g., DMF for polar intermediates, toluene for radical reactions) reduces steric clashes during cyclization . Protecting groups (e.g., Boc on pyridine nitrogen) can shield reactive sites during iodination. Analyze steric maps (Mercury Software) to optimize substituent positioning .

Q. How do polymorphic forms affect luminescence properties in solid-state studies?

  • Methodological Answer : Polymorph-dependent luminescence arises from excited-state intramolecular proton transfer (ESIPT) and intermolecular π-stacking. For 6-cyano derivatives, yellow (Form I), orange (Form II), and red (Form III) emissions correlate with dihedral angles (10–30°) between imidazo and phenyl rings. Control crystallization via solvent-antisolvent pairs (e.g., ethanol/water) to isolate specific forms .

Q. How to resolve contradictions in biological screening data across derivatives?

  • Methodological Answer : Cross-validate assays (e.g., ELISA vs. SPR) to rule out false positives. For inconsistent GABA binding, perform alanine scanning mutagenesis on receptor models to identify critical residues. Use HPLC-MS to confirm compound purity, as trace impurities (e.g., unreacted 2-aminopyridine) can skew results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

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